REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([O:8][CH2:9][CH3:10])[CH:5]=[CH:6][CH:7]=1.[Br:11][C:12]1[CH:23]=[CH:22][C:15]([C:16](N(OC)C)=[O:17])=[CH:14][CH:13]=1>>[CH3:4][OH:8].[Br:11][C:12]1[CH:23]=[CH:22][C:15]([C:16]([C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH2:9][CH3:10])[CH:3]=2)=[O:17])=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=O)N(C)OC)C=C1
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.37 g | |
YIELD: PERCENTYIELD | 47% |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C(=O)C2=CC(=CC=C2)OCC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |